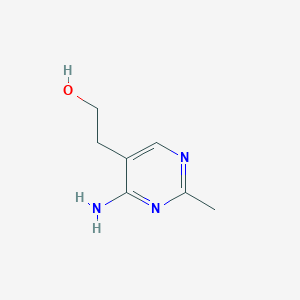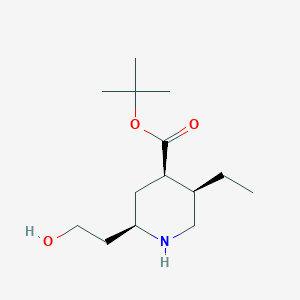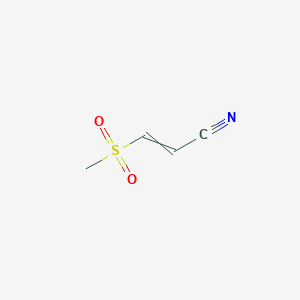
3-Methanesulfonylprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methanesulfonylprop-2-enenitrile, also known as (E)-3-(methylsulfonyl)acrylonitrile, is a chemical compound with the molecular formula C4H5NO2S and a molecular weight of 131.16 g/mol . This compound is characterized by its nitrile and sulfonyl functional groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 3-Methanesulfonylprop-2-enenitrile typically involves the reaction of methanesulfonyl chloride with acrylonitrile under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction and to ensure high yield and purity of the product.
Industrial production methods may involve continuous flow processes to enhance the efficiency and scalability of the synthesis. These methods ensure consistent quality and yield, making the compound suitable for large-scale applications.
Chemical Reactions Analysis
3-Methanesulfonylprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Addition: The double bond in the acrylonitrile moiety can undergo addition reactions with electrophiles or nucleophiles, leading to various substituted derivatives.
Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents (e.g., dichloromethane, ethanol), and catalysts (e.g., palladium on carbon for hydrogenation). The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-Methanesulfonylprop-2-enenitrile has several scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Medicine: It is investigated for its potential as an intermediate in the synthesis of biologically active compounds, including anti-cancer and anti-inflammatory agents.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and resins, due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of 3-Methanesulfonylprop-2-enenitrile involves its reactive functional groups, which can interact with biological molecules. The nitrile group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The sulfonyl group can also participate in alkylation reactions, further contributing to its biological effects. These interactions can affect molecular targets and pathways involved in cellular processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
3-Methanesulfonylprop-2-enenitrile can be compared with similar compounds such as:
Methanesulfonyl chloride: While both compounds contain the sulfonyl group, methanesulfonyl chloride lacks the nitrile and double bond, making it less versatile in certain reactions.
Acrylonitrile: This compound shares the nitrile and double bond but lacks the sulfonyl group, limiting its reactivity in sulfonyl-related transformations.
3-Methanesulfonylpropionitrile: This compound has a similar structure but lacks the double bond, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of nitrile, sulfonyl, and double bond functionalities, providing a wide range of reactivity and applications in various fields.
Properties
Molecular Formula |
C4H5NO2S |
|---|---|
Molecular Weight |
131.16 g/mol |
IUPAC Name |
3-methylsulfonylprop-2-enenitrile |
InChI |
InChI=1S/C4H5NO2S/c1-8(6,7)4-2-3-5/h2,4H,1H3 |
InChI Key |
QAJYKGIAZXWHAX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


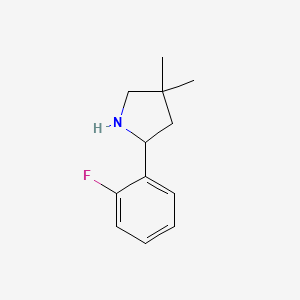
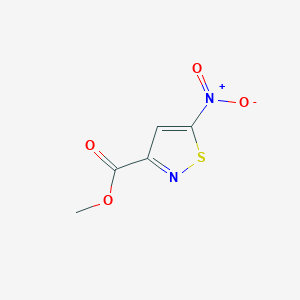
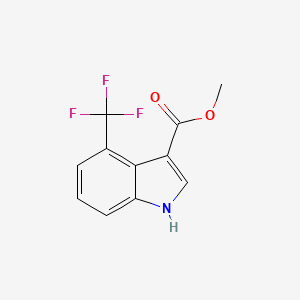
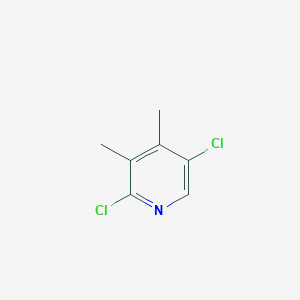
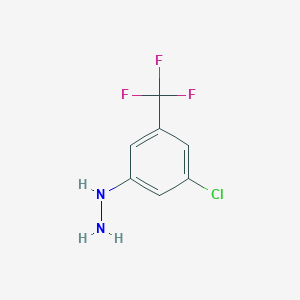

![3,3-Dimethyl-1-[4-(propan-2-yloxy)phenyl]piperazine](/img/structure/B15046709.png)
![(E)-N-[2-Phenyl-1-(thiophen-2-YL)ethylidene]hydroxylamine](/img/structure/B15046712.png)


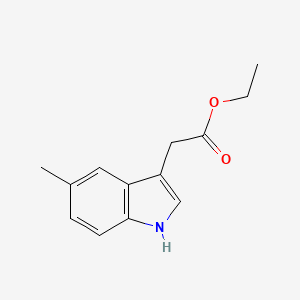
![2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B15046737.png)
